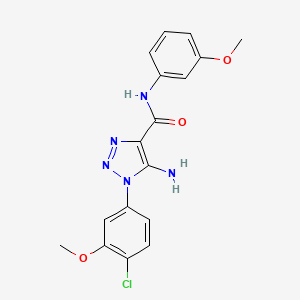![molecular formula C17H18FN3O3 B5084070 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol, also known as FMPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPN is a member of the class of nitrophenols and is a derivative of the antipsychotic drug risperidone.
Scientific Research Applications
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has been extensively studied for its potential applications in scientific research. One of the main applications of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The ability to detect ROS in living cells using 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has important implications for the development of new therapies for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol involves the reaction of the nitro group with ROS, leading to the formation of a highly fluorescent product. The fluorescence intensity of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is directly proportional to the concentration of ROS in the sample, making it an excellent tool for the detection of ROS in living cells.
Biochemical and Physiological Effects:
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have minimal toxicity and does not affect the viability of living cells. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is not a therapeutic agent and should not be used for the treatment of any disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is its high sensitivity and selectivity for the detection of ROS in living cells. 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is also easy to use and can be applied to a wide range of biological samples. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol has some limitations, including its limited stability and the need for specialized equipment for the detection of fluorescence.
Future Directions
There are several future directions for the use of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol in scientific research. One potential application is the development of new therapies for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is the use of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol as a tool for the study of ROS in living cells and the development of new diagnostic tests for diseases associated with oxidative stress.
Conclusion:
In conclusion, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is a highly useful compound for the detection of ROS in living cells. Its high sensitivity and selectivity make it an excellent tool for scientific research. However, it is important to note that 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol is not a therapeutic agent and should not be used for the treatment of any disease. Further research is needed to explore the full potential of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol in scientific research.
Synthesis Methods
The synthesis of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol involves the reaction of 4-nitrophenol with 2-fluorobenzylpiperazine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-3-1-2-4-15(14)20-9-7-19(8-10-20)12-13-5-6-17(22)16(11-13)21(23)24/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUUTOEHRHZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)

![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)

![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)